N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide
Overview
Description
N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide is an organic compound that features a benzodioxole ring fused to a phenylpropanamide structure
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide is microtubules and their component protein, tubulin . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in many cellular processes, including cell division and intracellular transport .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the microtubule dynamics within the cell, which is a critical pathway for cell division . By disrupting this pathway, the compound can inhibit cell division and induce apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound’s interaction with its targets and the subsequent disruption of microtubule dynamics lead to cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This results in the inhibition of cancer cell proliferation and potentially the reduction of tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide typically involves the coupling of a benzodioxole derivative with a phenylpropanamide precursor. One common method is the Pd-catalyzed C-N cross-coupling reaction, which uses a palladium catalyst to facilitate the formation of the C-N bond . The reaction conditions often include the use of a base such as cesium carbonate and a ligand like BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound has a similar benzodioxole core but differs in its side chain structure.
N-(1,3-benzodioxol-5-yl)-3-[(2-methyl-1-oxopropyl)amino]benzamide: This compound has a similar benzodioxole core but differs in its amide linkage.
Uniqueness
N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide is unique due to its specific combination of the benzodioxole ring and phenylpropanamide structure, which imparts distinct chemical and biological properties. Its ability to modulate microtubule assembly and its potential anticancer activity set it apart from other similar compounds .
Biological Activity
N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety which is known for its pharmacological properties. The structural formula can be represented as:
This structure suggests that the compound may exhibit interactions with various biological targets due to the presence of both hydrophobic and polar functional groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme targets and receptors . The mechanism involves:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : It can potentially modulate the activity of G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways.
Anticancer Activity
Research indicates that compounds containing benzodioxole structures often demonstrate anticancer properties . For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including lung adenocarcinoma (A549) and glioma (C6) cells.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 5 | A549 | 10 | Induces apoptosis |
Compound 5 | C6 | 12 | Disrupts mitochondrial membrane potential |
In a study evaluating benzodioxole derivatives, one compound was found to significantly increase early and late apoptosis in A549 cells while exhibiting low toxicity towards normal NIH/3T3 cells .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Related compounds have shown promising results against various bacterial strains:
Microorganism | Zone of Inhibition (mm) | Reference Drug Zone (mm) |
---|---|---|
Bacillus subtilis | 16 | 21 (Rifampicin) |
Escherichia coli | 16 | 23 (Rifampicin) |
Aspergillus niger | 18 | 19 (Fluconazole) |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies
- Anticancer Screening : A drug library screening identified this compound as a candidate with notable anticancer activity against multicellular spheroids, highlighting its potential in targeting solid tumors .
- Mechanistic Studies : Further mechanistic studies involving docking simulations have provided insights into how this compound interacts with target proteins involved in cancer pathways, suggesting that it may inhibit specific signaling cascades critical for tumor growth.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16(9-6-12-4-2-1-3-5-12)17-13-7-8-14-15(10-13)20-11-19-14/h1-5,7-8,10H,6,9,11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGUDMNMNVCNSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328667 | |
Record name | N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203869 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
387358-85-2 | |
Record name | N-(1,3-benzodioxol-5-yl)-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001328667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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